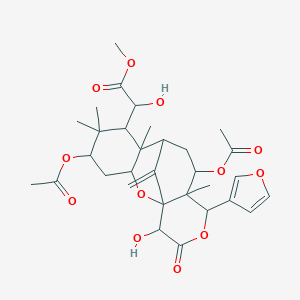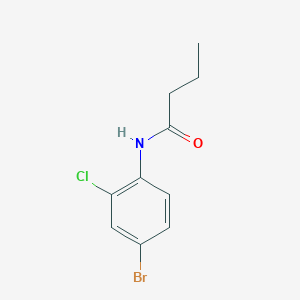
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene, also known as TMDP, is a chemical compound that is widely used in scientific research. It is a highly reactive reagent that is commonly used in organic synthesis and is known for its ability to selectively protect aldehydes and ketones. In
Mécanisme D'action
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is a highly reactive reagent due to the presence of multiple silicon atoms in its structure. It reacts with aldehydes and ketones to form silyl enol ethers, which are stable intermediates that can undergo a variety of reactions. The reaction proceeds through the formation of an intermediate carbocation, which is stabilized by the electron-withdrawing effect of the silicon atoms.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively non-toxic reagent and is commonly used in organic synthesis without significant safety concerns.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is its high reactivity and selectivity, which allows for selective protection of aldehydes and ketones. It is also a relatively inexpensive reagent and is widely available. However, this compound is highly reactive and must be handled with care to avoid unwanted reactions. Additionally, the synthesis of this compound can be challenging and requires the use of hazardous reagents.
Orientations Futures
There are many potential future directions for research involving 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, there is potential for the use of this compound in the synthesis of complex natural products and pharmaceuticals. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, this compound is a highly reactive reagent with a wide range of scientific research applications. Its ability to selectively protect aldehydes and ketones makes it a valuable tool in organic synthesis. While there are some limitations to its use, this compound has many advantages and potential future directions for research. Further investigation into the synthesis and applications of this compound will undoubtedly lead to new discoveries and advancements in the field of chemistry.
Méthodes De Synthèse
The synthesis of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene involves the reaction of 1,3-pentadiene with trimethylsilyl chloride and dimethylchlorosilane in the presence of a strong base such as sodium hydride. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of this compound. The purity of the final product can be improved through the use of column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene has a wide range of scientific research applications, primarily in organic synthesis. It is commonly used as a protecting group for aldehydes and ketones, allowing for selective reactions to occur at other functional groups. This compound can also be used as a reagent for the preparation of silyl enol ethers, which are important intermediates in organic synthesis.
Propriétés
Numéro CAS |
136935-50-7 |
|---|---|
Formule moléculaire |
C15H14Cl2N2O2 |
Poids moléculaire |
242.55 g/mol |
Nom IUPAC |
dimethyl-pentyl-(3-trimethylsilylprop-2-enyl)silane |
InChI |
InChI=1S/C13H30Si2/c1-7-8-9-12-15(5,6)13-10-11-14(2,3)4/h10-11H,7-9,12-13H2,1-6H3 |
Clé InChI |
JFWKESWHFDOMBT-UHFFFAOYSA-N |
SMILES |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
SMILES canonique |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
Synonymes |
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)

![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)


![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)